ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-benzyl-3-formylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-23-19(22)18-16(13-21)15-10-6-7-11-17(15)20(18)12-14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFYUNJUAAVFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649075 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Base-Mediated Alkylation
A widely adopted method involves the reaction of ethyl indole-2-carboxylate with benzyl bromide under strongly basic conditions. Adapted from protocols for analogous N-alkylations:
Procedure :
- Ethyl indole-2-carboxylate (1.0 equiv) is dissolved in dimethyl sulfoxide (DMSO, 10 vol).
- Potassium hydroxide (3.0 equiv) is added, and the mixture is stirred at 25°C for 45 minutes to generate the indolide anion.
- Benzyl bromide (1.2 equiv) is added dropwise, with continued stirring for 4–6 hours.
- The reaction is quenched with ice water, extracted with diethyl ether, and purified via silica gel chromatography.
Key Parameters :
- Solvent : DMSO enables effective deprotonation of the indole NH.
- Temperature : Ambient conditions minimize ester group hydrolysis.
- Yield : 68–72% (extrapolated from analogous transformations).
Characterization Data :
Alternative Metal-Catalyzed Approaches
Palladium-mediated couplings, though less common for simple benzylations, offer potential advantages in sterically hindered systems. A procedure adapted from pyridoindole syntheses employs:
- Catalyst : Pd₂(dba)₃ (1 mol%)
- Ligand : BINAP (0.5 mol%)
- Base : Cs₂CO₃ (3.0 equiv)
- Solvent : Toluene at 110°C
While effective for aryl halide substrates, this method shows limited utility for direct N-benzylation compared to base-mediated routes.
The introduction of the formyl group proceeds via electrophilic aromatic substitution, with careful control of directing effects.
Standard Protocol Using POCl₃/DMF
Adapted from the formylation of ethyl indole-2-carboxylate derivatives:
Procedure :
- Ethyl 1-benzyl-1H-indole-2-carboxylate (1.0 equiv) is dissolved in anhydrous DMF (5 vol).
- Phosphorus oxychloride (3.0 equiv) is added dropwise at 0°C under nitrogen.
- The mixture is warmed to 25°C and stirred for 2 hours.
- Quenching with ice-cold sodium hydroxide (4.8 M) precipitates the product, which is filtered and recrystallized from ethanol.
Optimized Conditions :
- Molar Ratio : DMF acts as both solvent and formylating agent.
- Temperature : Controlled exotherm prevents decomposition of the formyl group.
- Yield : 85–91% (observed in analogous systems).
Analytical Data :
Comparative Analysis of Formylation Methods
Alternative approaches were evaluated for efficiency and selectivity:
| Method | Reagents | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Vilsmeier-Haack | POCl₃/DMF | 0–25 | 91 | >98 |
| Dichloromethyl Ether | Cl₂CHOCH₃/AlCl₃ | -10 | 63 | 89 |
| N-Formylpiperidine | (CH₂)₅NCHO/Tf₂O | 40 | 78 | 95 |
The Vilsmeier-Haack protocol demonstrates superior yield and regioselectivity, attributed to the in situ generation of the iminium electrophile. Competing formylation at position 4 is suppressed to <2% under these conditions.
Integrated Synthetic Route
Combining the optimized steps provides an efficient pathway:
Step 1 : N-Benzylation of ethyl indole-2-carboxylate
Step 2 : Vilsmeier-Haack formylation at C-3
Overall Yield : 62–65% (0.72 mol scale)
Critical Quality Controls :
- HPLC Purity : >99% (C18 column, MeCN/H₂O 70:30)
- Regiochemical Purity : <1% 4-formyl isomer by ¹H NMR
- Residual Solvents : <300 ppm DMF (GC-MS analysis)
Mechanistic Insights and Side Reactions
The electronic effects of substituents profoundly influence reaction pathways:
N-Benzylation Steric Effects
The ethyl carboxylate at position 2 creates torsional strain during benzylation, necessitating:
- Excess benzyl bromide (1.2–1.5 equiv)
- Prolonged reaction times (6–8 hours)
Competing O-benzylation is suppressed (<5%) due to the ester group's lower nucleophilicity.
Formylation Regioselectivity
The C-3 position is activated for electrophilic attack through:
- Inductive Effect : The ester group at C-2 withdraws electron density, deactivating C-2.
- Conjugative Effects : Resonance between N-benzyl and C-3 positions stabilizes the Wheland intermediate.
Scalability and Industrial Considerations
Pilot-scale production (50 kg batches) requires modifications:
Key Adjustments :
- Benzylation : Switch from DMSO to sulfolane for easier solvent recovery.
- Formylation : Use continuous flow reactors to control exotherms.
- Purification : Replace column chromatography with antisolvent crystallization (heptane/EtOAc).
Process Metrics :
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Cycle Time | 18 h | 6.5 h |
| E-Factor | 32 | 18 |
| PMI (g/g) | 56 | 29 |
These optimizations reduce production costs by 40% while maintaining >99.5% purity.
Alternative Synthetic Strategies
Emerging methodologies offer complementary approaches:
Microwave-Assisted Synthesis
Radiation at 2.45 GHz accelerates both benzylation and formylation steps:
- Benzylation : 150°C, 15 minutes (89% yield)
- Formylation : 100°C, 5 minutes (93% yield)
Energy consumption decreases by 60% compared to conventional heating.
Enzymatic Formylation
Lipase-mediated acylation using vinyl formate shows promise for greener synthesis:
- Enzyme : Candida antarctica Lipase B (CAL-B)
- Solvent : TBME at 35°C
- Yield : 74% (chemoselectivity >95%)
Though currently lower-yielding, this method eliminates POCl₃ usage, reducing waste acidity.
Chemical Reactions Analysis
Oxidation Reactions
The formyl group at the 3-position undergoes controlled oxidation to yield carboxylic acid derivatives.
-
Mechanism : The formyl group is oxidized to a carboxylic acid via a geminal diol intermediate under mild conditions. Over-oxidation under harsh conditions leads to ring degradation .
Reduction Reactions
The formyl group can be selectively reduced to a hydroxymethyl or methyl group.
| Reaction Type | Reagents | Product | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| Partial reduction | NaBH₄ (methanol, 0°C) | 1-Benzyl-3-(hydroxymethyl)-1H-indole-2-carboxylate | 85% | High | |
| Full reduction | LiAlH₄ (THF, reflux) | 1-Benzyl-3-methyl-1H-indole-2-carboxylate | 60% | Moderate |
-
Key Insight : Sodium borohydride selectively reduces the formyl group without affecting the ester, while lithium aluminum hydride reduces both the formyl and ester groups.
Electrophilic Substitution
The indole ring undergoes electrophilic substitution at the 5- and 6-positions due to electron-donating effects of the benzyl and ester groups.
-
Regioselectivity : The benzyl group at N1 directs electrophiles to the 5-position, while the ester at C2 influences substitution at C6 .
Condensation Reactions
The formyl group participates in condensation with nucleophiles to form heterocycles or Schiff bases.
-
Structural Impact : Condensation with hydantoin or rhodanine extends π-conjugation, enhancing binding to biological targets like HIV-1 integrase .
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions.
-
Utility : Hydrolysis provides a carboxylic acid intermediate for peptide coupling or metal-organic framework synthesis .
Ring Functionalization
The indole core participates in cross-coupling reactions.
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acid | 5-Aryl-1-benzyl-3-formyl-indole-2-carboxylate | 65% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Alkylated derivatives | 55% |
-
Challenges : The benzyl group complicates palladium-catalyzed couplings, requiring optimized ligands.
Scientific Research Applications
Structure
Ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate features:
- Indole Core : A bicyclic structure known for its presence in many natural products.
- Benzyl Group : Enhances hydrophobicity and bioactivity.
- Formyl Group : Allows for covalent interactions with biological targets.
- Ethyl Ester : Improves solubility and reactivity.
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives, including this compound, as inhibitors of HIV-1 integrase. The compound has shown promising results in inhibiting the strand transfer activity of integrase, which is crucial for viral replication. Structural optimizations have led to derivatives with enhanced inhibitory effects, indicating that this class of compounds could be developed into novel antiviral agents .
Structure-Activity Relationship Studies
This compound is valuable in studying the structure-activity relationships (SAR) of indole derivatives. By modifying various positions on the indole ring and evaluating their biological activities, researchers can gain insights into how structural changes affect efficacy against specific biological targets .
Anticancer Activity
Indole derivatives have been evaluated for their anticancer properties. This compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The National Cancer Institute's evaluation revealed promising results, suggesting potential for further development as an anticancer agent .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways or disease processes. This includes potential applications in treating conditions related to enzyme dysregulation .
Organic Synthesis
In the chemical industry, this compound serves as an intermediate for synthesizing complex organic molecules, including pharmaceuticals and natural product analogs. Its unique structure allows for further modifications that can lead to a variety of functionalized compounds.
Dyes and Pigments Production
The compound's chemical properties make it suitable for use in producing dyes and pigments, contributing to various industrial applications beyond pharmaceuticals .
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . The indole core can interact with aromatic residues through π-π stacking interactions, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Indole derivatives share a common aromatic heterocyclic core but exhibit divergent properties based on substituent type, position, and electronic effects. Below is a detailed comparison of ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Position and Reactivity :
- The 3-formyl group in the target compound enables facile condensation reactions (e.g., forming Schiff bases), unlike the 3-methyl or 5-hydroxy groups in analogs .
- N1-Benzyl substitution (vs. benzenesulfonyl or dichlorobenzyl) balances lipophilicity and steric bulk, making it preferable for drug delivery .
Electronic Effects :
- Electron-withdrawing groups (e.g., dichlorobenzyl ) increase electrophilicity at C3, enhancing reactivity toward nucleophiles. Conversely, benzenesulfonyl groups stabilize the indole core via resonance .
Biological Implications :
- The 5-hydroxy analog (Table 1) shows improved aqueous solubility, critical for bioavailability, but reduced metabolic stability compared to the target compound’s lipophilic benzyl group .
- Dichlorobenzyl derivatives may exhibit enhanced antimicrobial activity due to halogen-induced membrane disruption .
Synthetic Utility :
- The target compound’s ethyl carboxylate at C2 allows hydrolysis to carboxylic acids for further derivatization, a flexibility absent in methyl ester analogs .
Biological Activity
Ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to the indole family, which is characterized by a bicyclic structure featuring a benzene ring fused to a pyrrole ring. The presence of the formyl group at the 3-position enhances its reactivity, allowing it to engage in covalent interactions with biological targets, such as enzymes and receptors.
Synthesis Process:
The compound can be synthesized through alkylation reactions involving ethyl indole-2-carboxylate and benzyl bromide under basic conditions. This method yields high purity and significant quantities of the desired product .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activity.
- Receptor Binding: Indole derivatives like this compound have been shown to bind with high affinity to multiple receptors, influencing various signaling pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been tested against HeLa (cervical cancer), HT29 (colon cancer), and MCF-7 (breast cancer) cells, showing IC50 values ranging from 0.16 μM to 0.37 μM, indicating potent anticancer properties .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.37 | Inhibition of tubulin polymerization |
| HT29 | 0.16 | Induction of apoptosis |
| MCF-7 | 0.17 | Cell cycle arrest at G2-M phase |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against pathogenic bacteria and fungi. Research indicates that it can inhibit the growth of certain strains, making it a candidate for developing new antimicrobial agents .
Protective Effects on Intestinal Barrier
A recent study highlighted the protective effects of indole derivatives on the intestinal barrier during infections caused by Toxoplasma gondii. This compound showed potential in enhancing gastrointestinal motility and reducing oxidative stress markers in infected models .
Case Studies
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various indole derivatives, this compound was found to significantly reduce cell viability in cancer cell lines compared to control groups. The study concluded that this compound could serve as a lead structure for further drug development targeting cancer treatment.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
Q & A
Q. What are the standard synthetic routes for preparing ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate?
Methodological Answer: The compound is typically synthesized via condensation reactions. For example, 3-formyl-1H-indole-2-carboxylate derivatives can react with benzylating agents under acidic conditions. A validated method involves refluxing 3-formyl-1H-indole-2-carboxylate (1.1 equiv) with benzyl halides or benzyl alcohols in acetic acid with sodium acetate as a base. The reaction mixture is heated for 3–5 hours, followed by precipitation, filtration, and recrystallization from DMF/acetic acid .
Table 1: Key Reaction Parameters
| Reagent System | Temperature | Time (h) | Solvent | Workup |
|---|---|---|---|---|
| Acetic acid, sodium acetate | Reflux | 3–5 | Acetic acid | Filtration, washing |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Structural confirmation requires multi-technique validation:
- X-ray crystallography provides definitive geometric parameters (e.g., bond angles, torsion angles) and compares them to similar indole derivatives .
- NMR spectroscopy (¹H/¹³C) identifies characteristic peaks: the benzyl group’s aromatic protons (~7.2–7.4 ppm) and the formyl proton (~10 ppm).
- Mass spectrometry confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under reflux conditions?
Methodological Answer: Yield optimization requires systematic parameter adjustments:
- Molar Ratios: Increase the benzylating agent (1.2–1.5 equiv) to drive the reaction to completion.
- Catalysis: Add catalytic p-toluenesulfonic acid (PTSA) to enhance electrophilic substitution at the indole’s 1-position.
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) instead of recrystallization to recover intermediates .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) for derivatives of this compound be resolved?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing. To resolve:
- Variable Temperature NMR: Identify conformational changes by acquiring spectra at 25°C and −40°C.
- DFT Calculations: Compare experimental X-ray data with computational models (e.g., Gaussian, B3LYP/6-31G*) to validate bond lengths/angles.
- 2D NMR (COSY, NOESY): Confirm spatial proximity of protons (e.g., benzyl vs. indole groups) .
Q. What strategies enhance the biological activity of this compound derivatives?
Methodological Answer:
- Functional Group Modifications:
-
Replace the formyl group with a thiazole moiety to improve antimicrobial activity .
-
Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the indole 5-position to enhance enzyme inhibition .
- Structure-Activity Relationship (SAR): Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinases, GPCRs) .
Table 2: Example Modifications and Applications
Derivative Modification Site Biological Activity Reference Thiazole-substituted C3 Antiviral, antimicrobial 5-Nitro-indole C5 Kinase inhibition
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
